![molecular formula C9H10ClNO2 B1638821 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine CAS No. 878217-62-0](/img/structure/B1638821.png)
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine
説明
“8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” is a specialty product used in proteomics research . It has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 .
Synthesis Analysis
The synthesis of compounds similar to “8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds are then characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .
Molecular Structure Analysis
The molecular structure of “8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” can be analyzed using various techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine” include a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 . Further details about its physical and chemical properties are not available in the retrieved sources.
科学的研究の応用
Dopaminergic Activity Research
Research on related compounds, such as substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, has explored their potential as dopamine receptor agonists. These compounds have shown preliminary evidence of dopaminergic activity, impacting renal blood flow and renal vascular resistance in animal models. They also demonstrate central dopaminergic activity, suggesting potential applications in neuroscience and pharmacology (Pfeiffer et al., 1982).
Antibacterial Properties
The synthesis and investigation of related compounds like 8-nitrofluoroquinolone derivatives have revealed interesting antibacterial properties. These compounds, especially those with more lipophilic groups, have shown good activity against bacteria like S. aureus (Al-Hiari et al., 2007).
Solid-Phase Synthesis
The solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones has been described, showcasing the chemical versatility and potential for library synthesis of these compounds in a combinatorial manner. This highlights their significance in the development of novel chemical libraries for drug discovery (Fülöpová et al., 2012).
Antianaphylactic Agents
Research on 1-[(ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins, which are structurally related to 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine, shows potential as antianaphylactic agents. Their synthesis and evaluation in rat passive cutaneous anaphylaxis tests suggest applications in allergy and immune response modulation (Tenbrink et al., 1980).
Novel Synthetic Methods
Innovative synthetic methods for producing derivatives of benzo[b][1,5]diazepine have been developed, showcasing the compound's chemical flexibility and potential for creating new molecules with varied biological activities (Shaabani et al., 2009).
Synthesis of Metabolites
The enantioselective synthesis of metabolites of certain compounds, such as vasopressin V2 receptor antagonists, has been achieved using techniques like lipase-catalyzed transesterification. This illustrates the role of 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine and its derivatives in medicinal chemistry (Matsubara et al., 2000).
特性
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCSCYDXCNOSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)Cl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



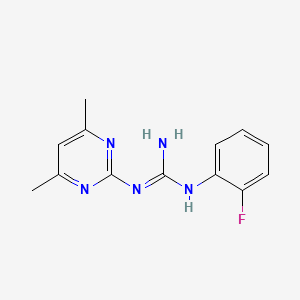
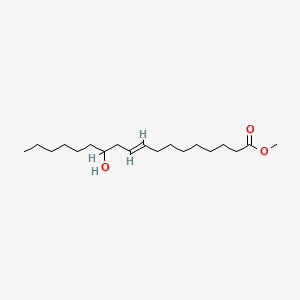
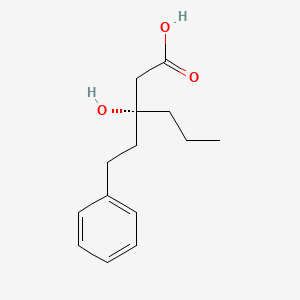
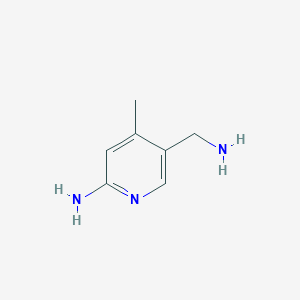
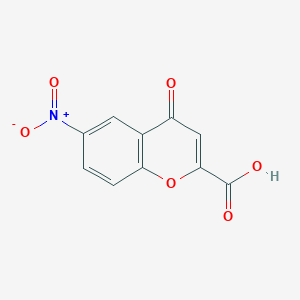

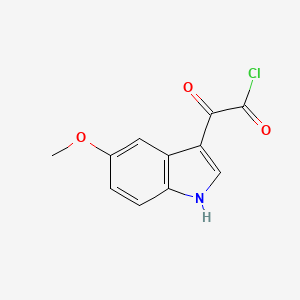

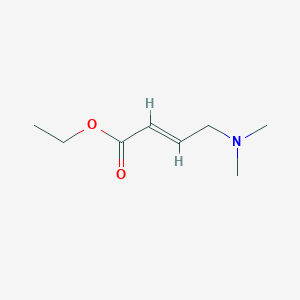
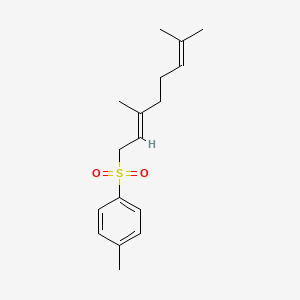
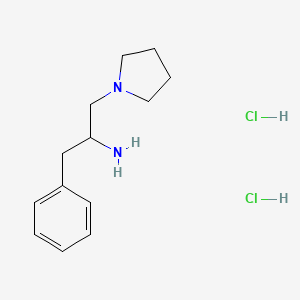
![Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-2-oxo-1-piperazinyl]methyl]-1H-imidazol-1-yl]methyl]-](/img/structure/B1638783.png)

